1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
Description
This compound (molecular formula: C₁₈H₁₅IN₂O₃) is a quinoline-3-carboxamide derivative characterized by:
- 1-Ethyl substitution at the nitrogen atom of the quinoline ring.
- 4-Hydroxy and 2-oxo groups on the quinoline core.
- A carboxamide linkage to a 4-iodophenyl moiety .
Its structural uniqueness lies in the iodine atom on the phenyl ring, which confers distinct electronic and steric properties compared to other halogenated or substituted analogues.
Properties
CAS No. |
300716-33-0 |
|---|---|
Molecular Formula |
C18H15IN2O3 |
Molecular Weight |
434.2 g/mol |
IUPAC Name |
1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H15IN2O3/c1-2-21-14-6-4-3-5-13(14)16(22)15(18(21)24)17(23)20-12-9-7-11(19)8-10-12/h3-10,22H,2H2,1H3,(H,20,23) |
InChI Key |
ZPWGTUXEOPRRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)I)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves several steps, typically starting with the formation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Iodophenyl Group: This step involves the iodination of the phenyl ring, which can be done using iodine and a suitable oxidizing agent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under acidic or basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
1-Ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations on the Quinoline Core
Alkyl Chain Modifications
- Example: Hexyl derivative (MFCD01079573) has a molecular weight of 455.54 g/mol versus 434.23 g/mol for the ethyl analogue .
Hydroxy and Oxo Group Positioning
Carboxamide Substituent Variations
Aromatic Ring Substitutions
- 4-Trifluoromethylphenyl (Tasquinimod): The CF₃ group is strongly electron-withdrawing, enhancing metabolic stability compared to the iodine atom in the target compound. Tasquinimod (C₂₀H₁₇F₃N₂O₄) is used in cancer immunotherapy due to its antiangiogenic properties .
- 3-Methoxyphenyl (C₁₉H₁₈N₂O₄):
- 6-Hydroxybenzothiazolyl (X-ray studied analogue):
Halogen Substituents
- 4-Iodophenyl vs. However, chlorine’s higher electronegativity may enhance dipole interactions . Example: 1-Allyl-N-(3-chlorophenyl) derivative (MolPort-001-731-311) shows distinct NMR shifts compared to the iodinated target .
Physicochemical and Spectroscopic Properties
- NMR Data: Target compound’s 1H NMR would show distinct aromatic proton shifts due to the iodine atom’s deshielding effect. Similar compounds (e.g., 11d–11g in ) exhibit δ 7.5–8.5 ppm for quinoline protons .
Biological Activity
1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, focusing on its antibacterial and antiviral properties.
Synthesis
The compound can be synthesized through a series of reactions involving 4-hydroxyquinoline derivatives. The process typically includes:
- Reaction of 4-hydroxyquinoline with an appropriate amine.
- Introduction of the iodophenyl group through electrophilic aromatic substitution.
- Final modifications to yield the carboxamide derivative.
Antibacterial Activity
Recent studies have indicated that quinoline derivatives exhibit significant antibacterial properties. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 1: Antibacterial Activity of 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that while the compound exhibits some antibacterial activity, it may not be as potent as other known antibiotics.
Antiviral Activity
The compound's antiviral potential has also been explored, particularly against HIV. In vitro studies demonstrated that it could inhibit viral replication, although further structural modifications may be necessary to enhance its efficacy.
Table 2: Antiviral Activity Against HIV
| Compound | IC50 (µM) |
|---|---|
| 1-ethyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | >100 |
| Reference Compound | 16 |
The IC50 value indicates that the compound requires higher concentrations to achieve a similar effect as established inhibitors, suggesting room for improvement through chemical modifications .
Case Studies
Several studies have highlighted the biological activities of similar quinoline derivatives:
- Study on Anti-HIV Agents : A series of N'-arylidene derivatives based on the 4-hydroxyquinoline scaffold showed promising anti-HIV activity with IC50 values ranging from 10 to 40 µM. These findings suggest that structural modifications can significantly enhance biological activity .
- Antibacterial Evaluation : Research evaluating various quinoline derivatives found that compounds with specific substitutions on the quinoline ring exhibited enhanced antibacterial properties, indicating that the presence of electron-withdrawing groups like iodine may play a role in increasing activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
